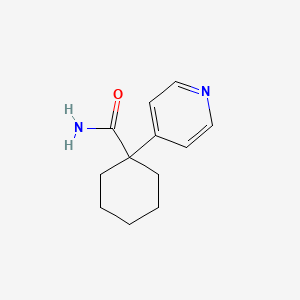

1-(Pyridin-4-yl)cyclohexane-1-carboxamide

Description

1-(Pyridin-4-yl)cyclohexane-1-carboxamide (CAS: 682739-20-4) is a bicyclic organic compound with a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol. Its structure comprises a cyclohexane ring fused to a pyridine moiety at the 4-position, with a carboxamide group attached to the cyclohexane carbon (Figure 1). Predicted physicochemical properties include a density of 1.130±0.06 g/cm³, boiling point of 414.1±24.0 °C, and a pKa of 15.94±0.20, suggesting moderate polarity and stability under physiological conditions .

For example, derivatives of cyclohexane-1-carboxamide have demonstrated apoptosis-inducing activity against cancer cell lines, with IC₅₀ values as low as 3.25 μM in breast cancer (MCF-7) models .

Properties

IUPAC Name |

1-pyridin-4-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11(15)12(6-2-1-3-7-12)10-4-8-14-9-5-10/h4-5,8-9H,1-3,6-7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERJHHXOHWWPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with pyridine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like ethanol . The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(Pyridin-4-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed depend on the reaction type and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(Pyridin-4-yl)cyclohexane-1-carboxamide exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

This compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (H460) cancers.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 4.5 |

| HCT116 | 3.2 |

| H460 | 6.0 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through interactions with cellular targets like tubulin or specific kinases involved in cancer pathways.

Study on Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The findings indicated significant inhibition against pathogenic bacteria, supporting its potential use as an antimicrobial agent.

Cytotoxicity Assessment

Another research article focused on the cytotoxic effects of this compound against human cancer cell lines. The study highlighted structural modifications that could enhance anticancer activity, indicating that further optimization may yield more potent derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Skeletal Modifications

Cyclopentane vs. Cyclohexane Derivatives

- 1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide (): Replaces the cyclohexane ring with a cyclopentane ring.

1-(2-Chloroacetamido)cycloheptane-1-carboxamide ():

- Features a seven-membered cycloheptane ring.

- Increased ring flexibility may improve conformational adaptability but reduce metabolic stability compared to six-membered analogs .

Data Table 1: Impact of Ring Size on Properties

Functional Group Variations

Carboxamide vs. Carboxylic Acid Derivatives

1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid ():

- Replaces the carboxamide group with a carboxylic acid .

- Increased polarity enhances solubility but reduces blood-brain barrier permeability.

- Reactivity shifts toward salt formation or esterification, limiting in vivo stability .

Cyclopent-3-ene-1-carboxamide ():

- Lacks the pyridine ring, simplifying the structure.

- Reduced aromatic interactions may diminish binding affinity to targets requiring π-π stacking .

Data Table 2: Functional Group Influence

Hybrid Structures with Heterocycles

Piperidine and Pyrimidine Hybrids

- N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide (): Incorporates a tetrahydrocinnoline moiety and piperidine ring.

- 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide (): Pyrimidine ring introduces aromatic electron-deficient regions, favoring interactions with kinases or DNA repair enzymes .

Biological Activity

1-(Pyridin-4-yl)cyclohexane-1-carboxamide, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential applications in antimicrobial and anticancer therapies, among others. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a pyridine moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

The mechanisms through which this compound exerts its effects are multifaceted:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the synthesis of essential proteins in bacteria and fungi. It disrupts cellular processes, leading to cell death.

- Anticancer Effects : Research indicates that it may interfere with the cell cycle and induce apoptosis in cancer cells. This is achieved by modulating pathways involved in cell proliferation .

Antimicrobial Activity

In a study investigating various compounds against Mycobacterium tuberculosis, this compound was identified as a promising candidate. It demonstrated significant inhibition rates with a minimum inhibitory concentration (MIC) ranging from 6.3 µM to 23 µM across different analogs .

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | 6.3 - 23 | >80% |

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Substituent Variations : Modifications to the pyridine ring or cyclohexane moiety can significantly impact biological activity. For example, introducing different substituents at specific positions on the pyridine ring has been shown to enhance antimicrobial potency while maintaining low cytotoxicity .

Case Study 1: Antimycobacterial Screening

In a high-throughput screening for antitubercular agents, derivatives of this compound were evaluated for their ability to inhibit M. tuberculosis. The results indicated that certain modifications led to improved activity against resistant strains of M. tuberculosis while minimizing toxicity to human cells .

Case Study 2: Cancer Cell Line Testing

Another study assessed the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results showed that it effectively induced apoptosis through mitochondrial pathways, highlighting its potential as a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.